molecular formula C19H16FN5OS B2837283 N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013785-04-0

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2837283
CAS No.: 1013785-04-0
M. Wt: 381.43
InChI Key: HRVBIFYEKQQLFG-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core fused with a 4-fluoro-benzothiazole moiety and a pyridinylmethyl substituent. The fluorine atom at the 4-position of the benzothiazole ring likely modulates electronic properties and lipophilicity, while the pyridinylmethyl group may improve solubility compared to purely hydrophobic substituents .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-12-9-15(24(2)23-12)18(26)25(11-13-5-4-8-21-10-13)19-22-17-14(20)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVBIFYEKQQLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple stepsCommon reagents used in these reactions include aromatic aldehydes, piperidine, and various catalysts . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and solvent choice.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. The benzothiazole and pyrazole components are known to interact with various cellular pathways involved in cancer progression. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases or transcription factors involved in tumor growth.

Neuroprotective Effects

Studies suggest that derivatives of benzothiazole have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its applicability in neurological contexts.

Antimicrobial Properties

The structural characteristics of this compound may also confer antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains and fungi.

Case Study 1: Anticancer Research

A study conducted on benzothiazole derivatives demonstrated their efficacy in inhibiting cancer cell proliferation in vitro. The results indicated that compounds with a similar structure to this compound significantly reduced the viability of breast and colon cancer cell lines by inducing apoptosis.

Case Study 2: Neuroprotective Screening

In a neuroprotection assay, a related compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This suggests that this compound could be further explored for its potential to mitigate neurodegenerative processes.

Data Table: Comparison of Biological Activities

Compound Activity IC50 (µM) Target Pathway
Compound A (similar structure)Anticancer10Apoptosis induction
Compound B (related derivative)Neuroprotective15Oxidative stress response
N-(4-fluoro...)AntimicrobialTBDBacterial cell wall synthesis

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it could inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole- and carboxamide-containing derivatives. Below is a comparative analysis with structurally analogous compounds from recent literature:

Table 1: Structural and Hypothesized Functional Comparisons

Compound Name & Source Core Structure Key Substituents Hypothesized Properties/Biological Impact
Target Compound Pyrazole-carboxamide 4-fluoro-benzothiazol-2-yl, 1,3-dimethyl, pyridin-3-ylmethyl Enhanced target selectivity due to fluorine’s electronegativity; pyridinylmethyl may improve solubility .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-carboxamide 4-chlorophenyl, 2,4-dichlorophenyl Increased lipophilicity from chlorine substituents; potential toxicity risks due to halogen accumulation.
N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide Benzothiophene-carboxamide Fluorophenyl, methylpyrrolidinylpyridine Potential CNS activity due to pyrrolidine moiety; benzothiophene may enhance membrane permeability.
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Benzofuran-carboxamide Fluoro, methyl, oxadiazole Oxadiazole ring could confer metabolic resistance; benzofuran may aid in π-π stacking interactions.

Key Observations:

Fluorine vs. Chlorine Substitution : The target compound’s 4-fluoro-benzothiazole group likely offers better metabolic stability compared to chlorinated analogs (e.g., ’s compound), as fluorine is less prone to forming reactive metabolites .

Heterocyclic Diversity :

  • Benzothiazole (target compound): May enhance binding to thiamine-dependent enzymes or kinase targets.
  • Benzothiophene (): Larger sulfur-containing system could influence redox interactions.
  • Benzofuran (): Oxygen atom may reduce steric hindrance compared to sulfur analogs.

Research Findings and Limitations

While direct pharmacological data for the target compound are scarce, structural analogs provide insights:

  • ’s chlorinated compound : Demonstrated activity in preliminary receptor-binding assays but exhibited higher cytotoxicity in vitro, possibly due to chlorine’s metabolic persistence .
  • ’s benzothiophene derivative: Showed nanomolar inhibition of a kinase target, attributed to the pyrrolidine-pyridine moiety’s interaction with ATP-binding pockets .
  • ’s oxadiazole-containing compound : Displayed prolonged half-life in metabolic studies, likely due to the oxadiazole’s resistance to enzymatic degradation .

Limitations : The absence of crystallographic or enzymatic data for the target compound necessitates caution in extrapolating these findings. Computational modeling or SHELX-based crystallography (as referenced in ) could further elucidate its binding modes .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

The compound is characterized by its unique structural components, including:

  • Benzothiazole moiety
  • Pyrazole ring
  • Pyridine side chain

Its molecular formula is C18H19FN4O2SC_{18}H_{19}FN_{4}O_{2}S, with a molecular weight of 374.43 g/mol .

Biological Activity Overview

Research indicates that compounds containing benzothiazole and pyrazole derivatives exhibit a variety of biological activities. The following subsections outline specific areas of biological activity relevant to this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines, such as:

  • HeLa (human cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • 3T3-L1 (mouse embryo)

In vitro studies show that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. In particular, they exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process . The compound's structure suggests it may similarly inhibit these pathways.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Research indicates that compounds with similar structures show activity against various bacterial strains and fungi, making them candidates for further investigation in antimicrobial therapy .

Case Studies and Research Findings

A review of literature reveals several promising findings regarding the biological activity of related compounds:

CompoundActivityIC50 (μM)References
7aAnti-tubercular7.7 ± 0.8
7bAnticancer (HeLa)9.2 ± 1.5
7cAnti-inflammatoryNT
7dAntimicrobial10.3 ± 2.6

NT : Not tested.

Q & A

Q. What computational tools are effective for predicting its polypharmacology?

  • Network pharmacology : Use platforms like STRING or STITCH to map protein interaction networks.
  • Machine learning : Train models on ChEMBL bioactivity data to forecast off-target interactions .

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